

physicochemical properties of 1-(2-Furfuryl)-2-thiourea

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Compound of Interest

Compound Name: 1-(2-Furfuryl)-2-thiourea

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An In-depth Technical Guide to the Physicochemical Properties of **1-(2-Furfuryl)-2-thiourea**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Executive Summary

1-(2-Furfuryl)-2-thiourea is a heterocyclic compound integrating two pharmacologically significant scaffolds: a furan ring and a thiourea moiety. The furan ring is a key structural component in numerous bioactive compounds, where it can act as a bioisostere for phenyl groups, often improving metabolic stability and receptor interaction.^[1] The thiourea functional group is a versatile building block known for its wide range of biological activities, including antibacterial, antioxidant, and anticancer properties, largely attributed to its hydrogen bonding capabilities and ability to chelate metals.^[2] This guide provides a comprehensive analysis of the core physicochemical properties of **1-(2-Furfuryl)-2-thiourea**, offering insights into its synthesis, structural features, and spectroscopic profile. The information herein is designed to empower researchers in drug discovery and materials science to leverage this molecule's potential by understanding its fundamental chemical behavior.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical properties is critical for its application in experimental and developmental workflows. These parameters dictate choices for solvent

systems, storage conditions, and analytical methods. The key physicochemical properties of **1-(2-Furfuryl)-2-thiourea** are summarized below.

Table 1: Core Physicochemical Properties of **1-(2-Furfuryl)-2-thiourea**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | furan-2-ylmethylthiourea | [3] |
| CAS Number | 56541-07-2 | [3] |
| Molecular Formula | C ₆ H ₈ N ₂ OS | [4] |
| Molecular Weight | 156.21 g/mol | [4] |
| Physical State | Solid | [3] |
| Melting Point | 97-99 °C | [3][4] |
| Boiling Point | 276.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.274 ± 0.06 g/cm ³ (Predicted) | [4] |
| Storage | 2-8°C, desiccated | [4] |

Synthesis and Mechanistic Insights

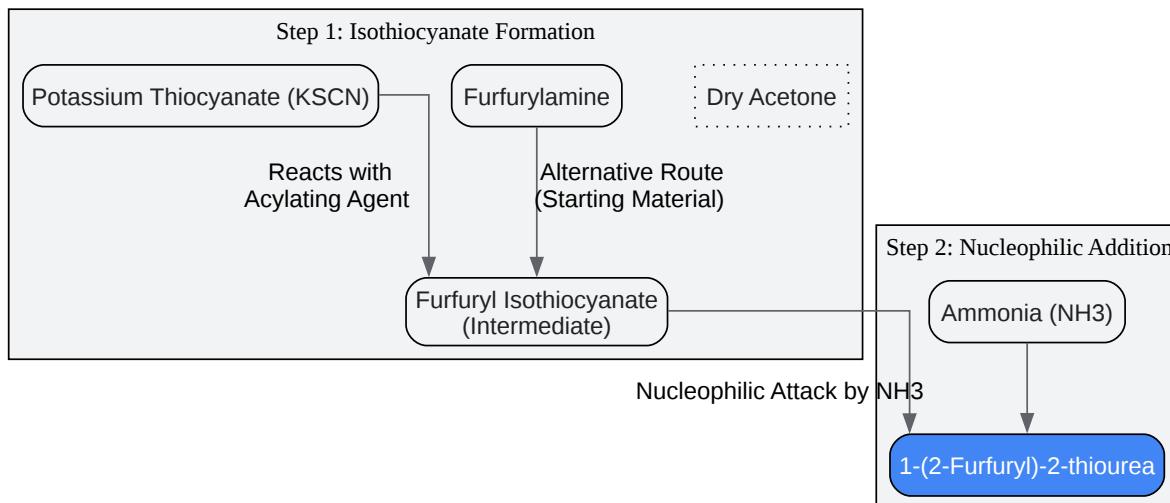
The synthesis of N-substituted thioureas is a cornerstone of medicinal chemistry. The most direct and reliable method for preparing **1-(2-Furfuryl)-2-thiourea** involves the nucleophilic addition of furfurylamine to an isothiocyanate precursor. A common and efficient strategy is the *in situ* generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, followed by reaction with the primary amine.[5]

Causality of Experimental Design:

- **In Situ Generation:** Generating the isothiocyanate intermediate in the same reaction vessel ("in situ") is highly efficient. It avoids the isolation of potentially unstable isothiocyanate intermediates, streamlining the workflow and maximizing yield.
- **Solvent Choice:** Dry acetone is an ideal solvent for this reaction. It readily dissolves the potassium thiocyanate and the organic precursors, while its polarity is suitable for the

nucleophilic attack. Its boiling point allows for gentle reflux to drive the reaction to completion without requiring high temperatures that could degrade the furan ring.[6]

- Reaction Mechanism: The synthesis proceeds via a two-step mechanism. First, the thiocyanate anion (SCN^-) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular rearrangement that eliminates the chloride ion and forms the acyl isothiocyanate. The highly electrophilic central carbon of the isothiocyanate is then readily attacked by the lone pair of electrons on the nitrogen of furfurylamine, forming the final thiourea product.



Solubility & Structural Features of 1-(2-Furfuryl)-2-thiourea

Molecular Structure
Furan Ring (Non-polar)
Methylene Linker (Non-polar)
Thiourea Group (Polar)

dictates

Resulting Properties
Hydrogen Bond Donors (N-H)
Hydrogen Bond Acceptors (O, S, N)
Amphiphilic Character

leads to

Predicted Solubility Profile
High in Polar Aprotic (DMSO)
Good in Polar Protic (Ethanol)
Low in Non-Polar (Hexane)

informs

Drug Development Implications
Amenable to various formulations
Potential for membrane permeability
Guides analytical method development

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